Ethyl 3-hexenoate

Description

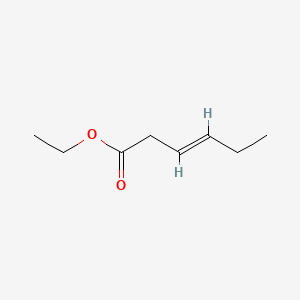

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-hex-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFIPHRNAESED-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885361 | |

| Record name | 3-Hexenoic acid, ethyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | Ethyl 3-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/375/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.897-0.901 (20°) | |

| Record name | Ethyl 3-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/375/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26553-46-8, 2396-83-0 | |

| Record name | Ethyl (E)-3-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26553-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hexenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026553468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid, ethyl ester, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid, ethyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (E)hex-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl hex-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-HEXENOATE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53D99S694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 3-Hexenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hexenoate is an organic compound classified as an unsaturated ester. It is recognized for its characteristic fruity aroma, often described as being reminiscent of pineapple and green apples. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for professionals in research and drug development. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

Chemical Structure and Isomerism

This compound is an eight-carbon ester with a double bond located at the third carbon position. This double bond gives rise to geometric isomerism, resulting in two stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The isomeric form significantly influences the compound's physical and sensory properties.

An In-depth Technical Guide to (E)-Ethyl 3-hexenoate and (Z)-Ethyl 3-hexenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the geometric isomers (E)-Ethyl 3-hexenoate and (Z)-Ethyl 3-hexenoate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, comparative data, and insights into the synthesis and characterization of these compounds.

Introduction

(E)-Ethyl 3-hexenoate and (Z)-Ethyl 3-hexenoate are geometric isomers of an unsaturated ester. These compounds are of interest due to their presence in various natural products and their application as flavoring and fragrance agents. While their primary commercial use is in the food and cosmetics industries, their structural motifs are relevant to organic synthesis and medicinal chemistry. Understanding the distinct properties and synthetic routes for each isomer is crucial for their application in research and development.

Chemical and Physical Properties

The geometric isomerism of (E)- and (Z)-Ethyl 3-hexenoate leads to differences in their physical and spectroscopic properties. A summary of these properties is presented in the tables below.

Table 1: General Properties of Ethyl 3-hexenoate Isomers

| Property | (E)-Ethyl 3-hexenoate | (Z)-Ethyl 3-hexenoate |

| IUPAC Name | ethyl (3E)-hex-3-enoate[1] | ethyl (3Z)-hex-3-enoate |

| Synonyms | Ethyl trans-3-hexenoate | Ethyl cis-3-hexenoate |

| CAS Number | 26553-46-8[1] | 64187-83-3[2] |

| Molecular Formula | C8H14O2[3] | C8H14O2[4] |

| Molecular Weight | 142.20 g/mol [1] | 142.20 g/mol |

Table 2: Physical Properties of this compound Isomers

| Property | (E)-Ethyl 3-hexenoate | (Z)-Ethyl 3-hexenoate |

| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid |

| Odor | Fruity[5] | Tropical, green, pear, apple[2] |

| Density | 0.896 g/mL at 25 °C | 0.893 to 0.903 g/mL at 25 °C[2] |

| Boiling Point | 63-64 °C at 12 mmHg | 90 °C at 50 mmHg; 169-170 °C at 760 mmHg[6] |

| Refractive Index | 1.426 at 20 °C[5] | 1.420 to 1.429 at 20 °C[2] |

| Flash Point | 59.44 °C[5] | 54.44 °C[6] |

Table 3: Spectroscopic Data of this compound Isomers

| Spectroscopic Data | (E)-Ethyl 3-hexenoate | (Z)-Ethyl 3-hexenoate |

| ¹H NMR (CDCl₃) | Characteristic signals for the trans C=C bond. | Characteristic signals for the cis C=C bond. |

| ¹³C NMR (CDCl₃) | Distinct chemical shifts for the olefinic carbons. | Distinct chemical shifts for the olefinic carbons. |

| Mass Spectrometry | Molecular Ion (M+): m/z 142. Key fragments: m/z 97, 69, 41. | Molecular Ion (M+): m/z 142. Key fragments: m/z 97, 69, 41. |

| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C=C stretch, and a characteristic trans-alkene C-H bend (~965 cm⁻¹). | Strong C=O stretch (~1740 cm⁻¹), C=C stretch, and a characteristic cis-alkene C-H bend (~720 cm⁻¹). |

Stereoselective Synthesis

The stereoselective synthesis of (E)- and (Z)-Ethyl 3-hexenoate can be achieved through various methods, with the Wittig reaction and olefin metathesis being prominent examples.

The Wittig reaction is a versatile method for alkene synthesis from aldehydes or ketones and a phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[7]

Diagram 1: General Wittig Reaction Workflow

Caption: General workflow of the Wittig reaction for alkene synthesis.

Experimental Protocol: Synthesis of (Z)-Ethyl 3-hexenoate via Wittig Reaction (Representative Protocol)

This protocol describes the synthesis of predominantly (Z)-Ethyl 3-hexenoate using a non-stabilized ylide.

Materials:

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl glyoxylate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 1 hour.

-

Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of ethyl glyoxylate in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate (Z)-Ethyl 3-hexenoate.

Experimental Protocol: Synthesis of (E)-Ethyl 3-hexenoate via Horner-Wadsworth-Emmons Reaction (Representative Protocol)

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, typically favors the formation of (E)-alkenes.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Butyraldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Phosphonate Anion Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate dropwise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

-

HWE Reaction: Cool the solution back to 0 °C and add butyraldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Follow the work-up and purification steps as described in the Wittig protocol for the (Z)-isomer.

Olefin metathesis, particularly cross-metathesis using catalysts like Grubbs' catalysts, provides another route to unsaturated esters. The stereoselectivity can be influenced by the choice of catalyst and reaction conditions.

Diagram 2: Cross-Metathesis for this compound Synthesis

Caption: Synthesis of this compound via cross-metathesis.

Experimental Protocol: Synthesis of this compound via Cross-Metathesis (Representative Protocol)

Materials:

-

1-Pentene

-

Ethyl acrylate

-

Grubbs' second-generation catalyst

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 1-pentene and ethyl acrylate in anhydrous DCM.

-

Add Grubbs' second-generation catalyst to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture under reduced pressure and purify by flash column chromatography on silica gel to separate the (E) and (Z) isomers.

Characterization and Separation

Detailed characterization of the synthesized isomers is essential to confirm their identity and purity.

Experimental Protocol: GC-MS Analysis

-

Instrument: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

-

Expected Results: The (Z)-isomer typically has a slightly shorter retention time than the (E)-isomer on non-polar columns. Both isomers will show a molecular ion peak at m/z 142 and characteristic fragmentation patterns.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: The coupling constant (J-value) between the vinylic protons is indicative of the stereochemistry. For the (E)-isomer, the J-value is typically larger (~15 Hz) compared to the (Z)-isomer (~10 Hz).

-

¹³C NMR: The chemical shifts of the allylic carbons can also differ between the two isomers.

Experimental Protocol: Separation of (E) and (Z) Isomers

For mixtures of (E) and (Z)-Ethyl 3-hexenoate, separation can be achieved by preparative gas chromatography or high-performance liquid chromatography (HPLC), often on a silica gel or a silver nitrate-impregnated silica gel column.

Biological Relevance and Potential Applications

While primarily used as flavoring agents, ethyl hexenoates are involved in fatty acid metabolism.

Diagram 3: Potential Involvement in Fatty Acid Metabolism

Caption: Hypothetical metabolic pathway of this compound.

The Human Metabolome Database suggests that ethyl (E)-3-hexenoate is associated with fatty acid metabolism and cell signaling pathways. As esters, they can be hydrolyzed by esterases to yield 3-hexenoic acid and ethanol. The resulting fatty acid can then be activated to its coenzyme A ester and enter the beta-oxidation pathway for energy production. Unsaturated fatty acids and their derivatives are also known to act as signaling molecules, potentially modulating cellular processes. However, specific signaling pathways directly involving this compound isomers have not been extensively elucidated.

While there is no direct evidence for the use of (E)- or (Z)-Ethyl 3-hexenoate as active pharmaceutical ingredients, the structurally related compound Ethyl 3-(Nitromethyl)hexanoate serves as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam. This highlights the potential of similar scaffolds in drug discovery and development.

Conclusion

This technical guide has provided a detailed comparison of (E)- and (Z)-Ethyl 3-hexenoate, covering their chemical and physical properties, stereoselective synthesis, and analytical characterization. The provided experimental protocols offer a foundation for researchers to synthesize and study these isomers. While their current applications are predominantly in the flavor and fragrance industry, their connection to fatty acid metabolism suggests potential for further investigation into their biological roles, which may open new avenues for their application in the life sciences.

References

- 1. This compound | C8H14O2 | CID 5362622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl (Z)-3-hexenoate, 64187-83-3 [thegoodscentscompany.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. ethyl (E)-3-hexenoate, 26553-46-8 [thegoodscentscompany.com]

- 6. Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wittig Reaction [organic-chemistry.org]

The Ubiquitous Presence of Ethyl 3-Hexenoate in Nature's Candy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of ethyl 3-hexenoate, a volatile organic compound contributing to the characteristic aroma of various fruits. This document provides a comprehensive overview of its presence, quantitative data, biosynthetic pathways, and the analytical methodologies employed for its detection and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a significant contributor to the aromatic profile of several fruits, imparting fruity and green notes. Its presence has been documented in pineapple, passion fruit, melon, quince, and prickly pear. While its qualitative presence is well-established, precise quantitative data remains limited for many fruit varieties. The following table summarizes the available quantitative data for this compound in select fruits.

| Fruit | Cultivar/Variety | Sample Type | Concentration | Reference |

| Pineapple | Not Specified | Pulp | 5.81 µg·kg⁻¹ (for ethyl (E)-3-hexenoate) | [1] |

| Passion Fruit | Not Specified | Wine Sample 1 | 38.59 ± 0.72 µg/L | [2] |

| Passion Fruit | Not Specified | Wine Sample 2 | 26.57 ± 0.47 µg/L | [2] |

| Passion Fruit | Not Specified | Wine Sample 3 | 39.49 ± 14.90 µg/L | [2] |

| Passion Fruit | Not Specified | Wine Sample 4 | 40.53 ± 2.95 µg/L | [2] |

Biosynthesis of this compound in Fruits

The formation of this compound, an unsaturated ester, is a product of complex biochemical pathways within the fruit. The biosynthesis of esters in plants primarily involves two main pathways for the generation of its alcohol and acyl-CoA precursors: the lipoxygenase (LOX) pathway for straight-chain compounds and amino acid metabolism for branched-chain compounds. The final step is the esterification of an alcohol with an acyl-CoA, catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[3][4][5][6]

The biosynthesis of the hexenoyl-CoA and ethanol precursors for this compound likely follows the fatty acid metabolism pathway. Specifically, linoleic and linolenic acids, common unsaturated fatty acids in plants, can be converted through the lipoxygenase (LOX) pathway to produce C6 aldehydes like hexenal and hexenol, which are then further metabolized to form the corresponding acyl-CoAs and alcohols.[4][5]

Caption: General biosynthetic pathway of unsaturated esters in fruits.

Experimental Protocols

The primary analytical technique for the identification and quantification of volatile compounds like this compound in fruits is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and HS-SPME

A representative workflow for the extraction of volatile compounds from a fruit matrix is outlined below. This protocol is a generalized procedure and may require optimization depending on the specific fruit matrix.

Caption: General workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Detailed Methodological Parameters (Example):

-

Sample Preparation: Homogenize 5 g of fruit pulp with 5 mL of a saturated NaCl solution to inhibit enzymatic activity and improve the release of volatiles.

-

Internal Standard: Add a known concentration of an internal standard (e.g., ethyl heptanoate) for accurate quantification.

-

HS-SPME Conditions:

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often used for a broad range of volatiles.

-

Incubation/Extraction Temperature: Typically between 40°C and 60°C.

-

Incubation/Extraction Time: Usually ranges from 20 to 60 minutes.

-

-

GC-MS Conditions:

-

Injector: Operate in splitless mode to maximize the transfer of analytes.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-INNOWax) is commonly used for separating volatile compounds.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

Quantification:

Quantification is typically performed using an external calibration curve prepared with authentic standards of this compound. The concentration in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a naturally occurring ester that plays a role in the complex aroma profiles of several popular fruits. While its presence is confirmed in a variety of species, comprehensive quantitative data across different fruits and cultivars remains an area for further research. The methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the accurate quantification of this and other volatile compounds. A deeper understanding of the biosynthetic pathways, including the specific AATs involved, will be crucial for future applications in flavor science, crop improvement, and potentially for the synthesis of nature-identical flavoring agents.

References

- 1. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic redesign of plant lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response [frontiersin.org]

- 6. Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Ethyl 3-hexenoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-hexenoate, a valuable compound in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers. The data presented is for the (E)-isomer, also known as ethyl trans-3-hexenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5 | m | 2H | -CH=CH- |

| ~4.1 | q | 2H | -O-CH₂-CH₃ |

| ~3.1 | d | 2H | =CH-CH₂-C=O |

| ~2.0 | quint | 2H | -CH₂-CH= |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

| ~0.9 | t | 3H | CH₃-CH₂- |

¹³C NMR (Carbon-13) Spectroscopic Data [1]

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O |

| ~135 | -CH=C H- |

| ~121 | -C H=CH- |

| ~60 | -O-CH₂- |

| ~34 | =CH-CH₂-C=O |

| ~25 | -CH₂-CH= |

| ~14 | -O-CH₂-CH₃ |

| ~13 | CH₃-CH₂- |

Note: The specific chemical shifts for ¹H and ¹³C NMR can vary slightly depending on the solvent and the specific instrument used.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2965 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1655 | C=C stretch (alkene) |

| ~1170 | C-O stretch (ester) |

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) from Electron Ionization (EI) [2][3]

| m/z | Relative Intensity | Possible Fragment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - OCH₂CH₃]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for a typical organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR , a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm). For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis. The sample is vaporized in the GC and then transferred to the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation and identification.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Hexenoate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the (E) and (Z) isomers of ethyl 3-hexenoate. This document includes a comparative summary of their key physical data, detailed experimental protocols for their stereoselective synthesis and purification, and methodologies for the determination of their physical characteristics.

Comparative Physical Properties

The geometric isomerism of (E)-ethyl 3-hexenoate and (Z)-ethyl 3-hexenoate imparts distinct physical properties. A summary of these properties is presented in the table below for easy comparison.

| Physical Property | (E)-Ethyl 3-hexenoate | (Z)-Ethyl 3-hexenoate |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol |

| Appearance | Colorless liquid | Colorless to pale yellow liquid |

| Boiling Point | 169-170 °C @ 760 mmHg[1] 63-64 °C @ 12 mmHg[1] | 169-170 °C @ 760 mmHg[2] 90 °C @ 50 mmHg[2] |

| Density | 0.896 g/mL @ 25 °C[1] | 0.893-0.903 g/mL @ 25 °C[2] |

| Refractive Index | 1.426 @ 20 °C[1] | 1.420-1.429 @ 20 °C[2] |

Stereoselective Synthesis of this compound Isomers

The stereocontrolled synthesis of the (E) and (Z) isomers of this compound can be effectively achieved using variations of the Wittig reaction, a cornerstone of alkene synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for the synthesis of (E)-alkenes, while the Still-Gennari modification of the HWE reaction provides a reliable route to (Z)-alkenes.

Caption: Stereoselective synthesis pathways for (E) and (Z)-ethyl 3-hexenoate.

The Horner-Wadsworth-Emmons reaction of stabilized phosphonate ylides with aldehydes predominantly yields (E)-alkenes.[1][3]

Step 1: Preparation of the Phosphonate Reagent (Diethyl (1-ethoxycarbonylpropyl)phosphonate)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite and a slight molar excess of ethyl 2-bromopropanoate.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 120-150 °C for several hours.

-

Monitor the reaction progress by observing the cessation of the evolution of ethyl bromide.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the resulting diethyl (1-ethoxycarbonylpropyl)phosphonate by vacuum distillation.

Step 2: Horner-Wadsworth-Emmons Olefination

-

To a solution of the purified phosphonate in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.

-

Allow the mixture to stir at room temperature for approximately one hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture to 0 °C and add propanal dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure (E)-ethyl 3-hexenoate.

The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction utilizes phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes.[4]

Step 1: Preparation of the Still-Gennari Reagent (Bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate)

This reagent is often prepared in situ or can be synthesized beforehand. The synthesis involves the reaction of the corresponding phosphonochloridate with 2,2,2-trifluoroethanol.

Step 2: Still-Gennari Olefination

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate and 18-crown-6 in dry THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), dropwise to the cooled solution.

-

Stir the mixture at -78 °C for 30 minutes to generate the ylide.

-

Add propanal dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure (Z)-ethyl 3-hexenoate.

Experimental Protocols for Physical Property Determination

The boiling point of the synthesized isomers can be determined using a simple distillation apparatus.

-

Place a small volume of the purified this compound isomer in a distillation flask with a boiling chip.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.

-

Gently heat the distillation flask.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the ambient atmospheric pressure. For more accurate determinations, especially for small sample sizes, a micro-boiling point apparatus can be used.

The density of a liquid can be determined by measuring its mass and volume.

-

Accurately weigh a clean and dry pycnometer (a flask with a specific volume).

-

Fill the pycnometer with the purified this compound isomer, ensuring there are no air bubbles.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry and weigh it again.

-

The mass of the liquid is the difference between the two weighings.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Ensure the temperature of the liquid is recorded as density is temperature-dependent.

The refractive index is a measure of how much light bends as it passes through the substance and is a valuable physical constant for liquid identification.

-

Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the purified this compound isomer onto the prism of the refractometer.

-

Close the prisms and allow the sample to equilibrate to the temperature of the instrument (typically 20 °C).

-

Adjust the light source and the eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

Visualization of Isomeric Relationship

The (E) and (Z) isomers of this compound are diastereomers, specifically geometric isomers or cis-trans isomers, differing in the spatial arrangement of the substituents around the carbon-carbon double bond.

Caption: Relationship between (E) and (Z) isomers of this compound.

References

Synthesis of Ethyl 3-Hexenoate from 3-Hexenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 3-hexenoate is an unsaturated ester with applications in the flavor and fragrance industry and as a potential building block in the synthesis of more complex organic molecules. Its synthesis from 3-hexenoic acid is a fundamental esterification reaction. The most common and direct route for this transformation is the Fischer-Speier esterification, which involves the reaction of 3-hexenoic acid with ethanol in the presence of a strong acid catalyst.[1][2] This reaction is an equilibrium process, and strategies to drive the reaction towards the product, such as using an excess of one reactant or removing the water byproduct, are typically employed.[2]

This guide will focus on the practical aspects of synthesizing this compound via Fischer esterification, providing a detailed, albeit generalized, experimental protocol and the necessary data for product identification and characterization.

Reaction Mechanism and Signaling Pathway

The Fischer esterification of 3-hexenoic acid with ethanol proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.

Figure 1: Reaction mechanism for the Fischer esterification of 3-hexenoic acid.

Experimental Protocol: Generalized Fischer Esterification

The following protocol is a generalized procedure for the synthesis of this compound. Optimization of reactant ratios, catalyst loading, and reaction time may be necessary to achieve maximum yield.

3.1. Materials and Reagents

-

3-Hexenoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalysts (e.g., p-toluenesulfonic acid)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hexenoic acid in an excess of anhydrous ethanol (typically 3 to 10 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the carboxylic acid) to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of ethanol (78 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time can range from 2 to 24 hours.[3]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

-

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for this compound, which are essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₂ | [4] |

| Molecular Weight | 142.20 g/mol | [4] |

| Appearance | Colorless liquid | |

| Boiling Point | 63-64 °C at 12 mmHg | |

| Density | 0.896 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.426 |

Table 2: Spectroscopic Data for Ethyl (E)-3-Hexenoate

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 5.55-5.35 (m, 2H), 4.13 (q, J=7.1 Hz, 2H), 3.03 (d, J=6.9 Hz, 2H), 2.04 (quint, J=7.4 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H), 0.96 (t, J=7.5 Hz, 3H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 172.5, 134.9, 121.2, 60.3, 37.9, 25.5, 14.3, 13.6 | |

| Mass Spec. (EI) | m/z (%): 142 (M⁺, 5), 113 (10), 97 (45), 85 (30), 69 (100), 55 (50), 41 (80) | [5][6] |

| Infrared (IR) | ν (cm⁻¹): 2965, 2936, 1738 (C=O), 1655 (C=C), 1175 (C-O) |

Conclusion

The synthesis of this compound from 3-hexenoic acid can be effectively achieved through Fischer-Speier esterification. This guide provides a comprehensive, generalized protocol and the necessary analytical data to assist researchers in this endeavor. While the reaction is straightforward, optimization of conditions is recommended to maximize yield and purity. The provided spectroscopic data will serve as a reliable reference for the characterization of the final product. This technical guide serves as a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. This compound | C8H14O2 | CID 5362622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hexenoic acid, ethyl ester [webbook.nist.gov]

- 6. 3-Hexenoic acid, ethyl ester, (E)- [webbook.nist.gov]

An In-depth Technical Guide to cis- and trans-Ethyl 3-hexenoate

This technical guide provides comprehensive information on the chemical identifiers, properties, and analytical methodologies for the cis- and trans-isomers of Ethyl 3-hexenoate. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed technical data and protocols.

Chemical Identification and Properties

The isomers of this compound, while sharing the same molecular formula and weight, exhibit distinct spatial arrangements around the carbon-carbon double bond, leading to different physical properties and CAS numbers.

trans-Ethyl 3-hexenoate , also known as Ethyl (E)-3-hexenoate, is a colorless liquid.[1] It is recognized for its fruity, pineapple-like aroma and is used as a flavoring and fragrance agent.[1] The primary CAS number for the trans-isomer is 2396-83-0.[2][3][4][5][6][7][][9] Another CAS number, 26553-46-8, is also associated with the trans-isomer.[10][11][12][13]

cis-Ethyl 3-hexenoate , or Ethyl (Z)-3-hexenoate, is also a colorless to pale yellow liquid.[14][15] Its designated CAS number is 64187-83-3.[14][15][16][17][18][19]

A summary of their key chemical and physical properties is presented below for easy comparison.

Table 1: Physicochemical Properties of this compound Isomers

| Property | trans-Ethyl 3-hexenoate | cis-Ethyl 3-hexenoate |

| CAS Number | 2396-83-0[2][3][7][9] | 64187-83-3[14][15][16][17][18][19] |

| Alternate CAS | 26553-46-8[10][11][12][13] | N/A |

| Molecular Formula | C₈H₁₄O₂[2][3][10][11] | C₈H₁₄O₂[14][17][18] |

| Molecular Weight | 142.20 g/mol [2][3][6] | 142.20 g/mol [4][17] |

| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid[14][15] |

| Density | 0.896 g/mL at 25 °C[4][9][10] | 0.901±0.06 g/cm³ (Predicted)[17] |

| Boiling Point | 63-64 °C at 12 mmHg[4][9] | 169.3±9.0 °C (Predicted)[17] |

| Refractive Index | n20/D 1.426 (lit.)[4][9] | N/A |

| Flash Point | 59 °C (138.2 °F) - closed cup[6][9] | 130.00 °F TCC[14] |

| Synonyms | Ethyl (E)-hex-3-enoate[6], Ethyl hydrosorbate[20] | Ethyl (Z)-hex-3-enoate[14][18], Ethyl (3Z)-3-hexenoate[18] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of chemical compounds. Below are methodologies cited in the literature for this compound.

Synthesis of cis-3-hexenal Acetal Compounds

A patented method describes the synthesis of cis-3-hexenal acetal compounds, which can be precursors or related structures to cis-Ethyl 3-hexenoate.[21]

-

Reaction: Condensation of cis-3-hexenal with an alcohol (e.g., ethanol) in the presence of a catalyst and a dehydrating agent.

-

Catalyst: p-toluenesulfonic acid or its pyridinium salt are preferred.[21]

-

Reactant Ratio: The amount of alcohol is typically in the range of 0.1 to 20 moles per mole of the starting acetal compound.[21]

-

Conditions: The reaction mixture is stirred at 50°C under reduced pressure (10 mmHg) for 3 hours.[21]

-

Purification: The product can be purified by distillation. For example, a related compound was distilled at 106°C at 1 mmHg to achieve 99% purity as determined by gas chromatography.[21]

Enzymatic Synthesis of Ethyl Hexanoate

While not specific to the 3-hexenoate isomer, enzymatic synthesis is a common method for producing esters like ethyl hexanoate. This method can be adapted for the synthesis of unsaturated esters.

-

Enzyme: Immobilized lipases, such as Lipase from Candida antarctica (CALB), are commonly used.[22]

-

Substrates: An alcohol (ethanol) and a carboxylic acid (hexanoic acid or a derivative).[22]

-

Solvent System: The reaction can be carried out in a solvent like toluene or in a solvent-free system.[22]

-

Conditions: Reactions are typically performed at a controlled temperature (e.g., 20 °C) for a set duration (e.g., two hours) with a specific molar ratio of substrates (e.g., 1:1).[22]

Analytical Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like the isomers of this compound.

-

Gas Chromatography (GC): Separates the isomers based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): Provides a mass spectrum for each eluted compound, which is a fragmentation pattern that can be used for identification by comparing it to spectral libraries.[23]

-

Supporting Techniques: For unambiguous identification, especially in complex mixtures, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used in conjunction with GC-MS.[23]

Logical and Experimental Workflows

The following diagrams illustrate a typical experimental workflow for the analysis of this compound isomers and a conceptual representation of an enzymatic synthesis process.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Enzymatic synthesis of this compound.

References

- 1. ethyl (E)-3-hexenoate, 26553-46-8 [thegoodscentscompany.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Ethyl trans-3-hexenoate = 98 , FG 2396-83-0 [sigmaaldrich.com]

- 7. 3-Hexenoic acid, ethyl ester [webbook.nist.gov]

- 9. Ethyl trans-3-hexenoate 97 2396-83-0 [sigmaaldrich.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pschemicals.com [pschemicals.com]

- 12. ethyl cis-3-hexenoate | 2396-83-0 [chemnet.com]

- 13. 错误页 [amp.chemicalbook.com]

- 14. parchem.com [parchem.com]

- 15. ethyl (Z)-3-hexenoate, 64187-83-3 [thegoodscentscompany.com]

- 16. Showing Compound Ethyl (E)-3-hexenoate (FDB020377) - FooDB [foodb.ca]

- 17. 错误页 [amp.chemicalbook.com]

- 18. 3-Hexenoic acid, ethyl ester, (Z)- [webbook.nist.gov]

- 19. femaflavor.org [femaflavor.org]

- 20. This compound | C8H14O2 | CID 5362622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. researchgate.net [researchgate.net]

- 23. tdx.cat [tdx.cat]

An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of Ethyl 3-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hexenoate is a volatile organic compound and an important ester recognized for its potent and multifaceted sensory characteristics. It is a key contributor to the natural aroma of various fruits, including pineapple, guava, and apple, and is widely utilized in the flavor and fragrance industry to impart fruity and green notes to a variety of products.[1] This technical guide provides a comprehensive overview of the odor and flavor profile of this compound, details the experimental methodologies used to characterize its sensory properties, and explores the underlying physiological mechanisms of its perception.

Odor and Flavor Profile

This compound possesses a complex and desirable aroma profile, predominantly characterized by fruity and green notes. The specific nuances of its scent can vary depending on the isomeric form, with both cis-(Z) and trans-(E) isomers contributing to its overall sensory impression.

Qualitative Descriptors:

The aroma of this compound is consistently described as:

-

Fruity: Often with specific notes of pineapple, apple, and guava.[1]

-

Green: Reminiscent of fresh-cut grass or unripe fruit.

-

Tropical: Evoking the scent of various tropical fruits.

-

Sweet: A background sweetness that complements its fruity character.

-

Metallic: A subtle metallic note has also been reported.[1]

The flavor profile mirrors the aroma, with primary descriptors being fruity, green, and sweet, with a distinct pineapple-like taste.[1]

Isomer-Specific Characteristics:

-

(E)-Ethyl 3-hexenoate (trans): This isomer is often associated with a green, fruity aroma with nuances of passion fruit, guava, and pineapple.

-

(Z)-Ethyl 3-hexenoate (cis): The cis isomer is described as having a sharp, pear, green, apple, and tropical aroma.[2]

Quantitative Sensory Data

The sensory impact of an aroma compound is determined by its concentration relative to its detection and recognition thresholds. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Medium | Reference |

| Taste Threshold | 10 ppm | Not Specified | [1] |

Experimental Protocols for Sensory Analysis

The characterization of this compound's sensory profile relies on sophisticated analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of individual aroma-active compounds in a complex mixture.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent. For complex matrices, volatile compounds are extracted using methods such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

-

Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where individual compounds are separated based on their volatility and affinity for the stationary phase of the column.

-

Olfactory Detection: The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., a mass spectrometer for identification) and the other to a sniffing port. A trained sensory panelist inhales the effluent and records the perceived aroma, its intensity, and its duration at specific retention times.

-

Data Analysis: The olfactometry data is correlated with the instrumental data to identify the specific compounds responsible for the perceived aromas.

Experimental Workflow for GC-O Analysis

Caption: A schematic of the Gas Chromatography-Olfactometry (GC-O) workflow.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method that uses a trained panel to identify and quantify the sensory attributes of a product.

Methodology:

-

Panelist Selection and Training: A panel of individuals is screened for their sensory acuity and ability to articulate perceptions. They undergo extensive training to develop a consensus vocabulary (lexicon) to describe the aroma and flavor of the test substance, using reference standards to anchor the descriptors.

-

Sample Preparation and Presentation: Samples of this compound are prepared at various concentrations in a neutral base (e.g., water or deodorized oil). Samples are presented to the panelists in a controlled environment to minimize bias.

-

Sensory Evaluation: Panelists independently evaluate the samples and rate the intensity of each descriptor on a linear scale.

-

Data Analysis: The intensity ratings are statistically analyzed to generate a quantitative sensory profile of the compound.

Olfactory Signaling Pathway

The perception of this compound, like all odors, is initiated by the interaction of the molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These ORs are G-protein coupled receptors (GPCRs).

Mechanism of Perception:

-

Binding: Volatile this compound molecules, upon inhalation, bind to specific ORs. While the exact receptor for this compound has not been definitively identified, it is likely to interact with one of the many ORs that respond to fruity esters.

-

G-protein Activation: This binding event causes a conformational change in the OR, leading to the activation of a specialized G-protein, Golf.

-

Second Messenger Production: Activated Golf stimulates the enzyme adenylyl cyclase III, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization and Action Potential: The influx of cations (primarily Ca2+ and Na+) through the CNG channels depolarizes the olfactory receptor neuron. This depolarization, if it reaches the threshold, triggers an action potential.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory receptor neuron to the olfactory bulb in the brain, where the signal is processed and perceived as a specific aroma.

Olfactory Signaling Cascade for an Ester

Caption: The signal transduction pathway for the perception of an ester odorant.

Conclusion

This compound is a significant aroma compound with a well-defined, yet complex, sensory profile dominated by fruity and green notes. Its perception is governed by interactions with specific olfactory receptors, initiating a well-understood signaling cascade. The methodologies of Gas Chromatography-Olfactometry and Quantitative Descriptive Analysis are crucial for the detailed characterization of its sensory properties. Further research to determine its precise odor threshold in standardized media and to identify the specific olfactory receptors with which it interacts will provide a more complete understanding of this important flavor and fragrance ingredient.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-hexenoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of ethyl 3-hexenoate in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document combines reported data with general principles of ester solubility and standardized experimental protocols for its determination.

Introduction to this compound

This compound is an organic compound, specifically an unsaturated ester, with the chemical formula C₈H₁₄O₂. It is recognized for its fruity aroma and is used in the flavor and fragrance industry. From a chemical standpoint, its solubility is dictated by its molecular structure: a polar ester group and a nonpolar six-carbon aliphatic chain. This structure suggests that its solubility will be significant in a range of organic solvents, with miscibility being dependent on the polarity of the solvent.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in scientific literature. However, the available data and qualitative descriptions indicate a high degree of solubility in many common organic solvents. The principle of "like dissolves like" is a key predictor of its behavior; as a moderately polar ester, it is expected to be soluble in other polar and moderately polar organic solvents.

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Polarity (Relative) | Solubility (g/L) @ 25°C | Classification | Source |

| Ethanol | C₂H₅OH | High | 2050.08 | Soluble | [1] |

| Alcohol (general) | R-OH | Various | Not specified | Soluble | [2][3][4] |

| Most Organic Solvents | - | Various | Not specified | Soluble | - |

| Water | H₂O | Very High | 0.4805 (estimated) | Slightly Soluble | [2][3][4] |

Note: The classification "Soluble" for "Alcohol (general)" and "Most Organic Solvents" is based on qualitative statements from chemical suppliers and databases. For many applications, this compound may be considered miscible with common organic solvents like alcohols, ethers, ketones, and esters.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid ester, such as this compound, in an organic solvent at a specified temperature. This method is based on the gravimetric analysis of a saturated solution.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at 25°C.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., acetone, methanol, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled water bath or incubator set to 25°C

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric pipettes and flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. An excess is present when a separate phase of the ester is visible after thorough mixing. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a shaker or on a magnetic stirrer within a temperature-controlled environment (25°C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Sample Collection: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved ester to settle. b. Carefully draw a known volume (e.g., 5.00 mL) of the supernatant (the clear, saturated solution) using a volumetric pipette, ensuring no undissolved droplets are taken. For added certainty, a syringe filter can be used to remove any suspended microdroplets.

-

Gravimetric Analysis: a. Tare a clean, dry, pre-weighed glass vial on an analytical balance. b. Dispense the collected supernatant into the tared vial and record the total mass. c. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a gentle stream of nitrogen can accelerate this process). The boiling point of this compound is approximately 169-170°C, so a lower temperature should be used. d. Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption. e. Weigh the vial containing the residual this compound.

-

Calculation of Solubility: a. The mass of the dissolved this compound is the final mass of the vial minus the initial tared mass. b. The solubility can then be calculated in g/L using the following formula:

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

An In-Depth Technical Guide to the Thermochemical Data of Ethyl 3-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hexenoate (C₈H₁₄O₂) is an organic ester recognized for its characteristic fruity and sweet aroma, reminiscent of pineapple and green apple. It is found naturally in various fruits and is widely utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic industries. Beyond its sensory properties, a thorough understanding of its thermochemical data is crucial for process design, safety assessments, and computational modeling in various scientific and industrial applications. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details the methodologies for their determination, and presents this information in a clear, structured format for easy reference and comparison.

Physicochemical and Thermochemical Properties

Due to a lack of extensive experimental studies, the thermochemical properties of this compound are primarily based on established estimation methods. The Joback group contribution method, a well-regarded estimation technique, has been employed to derive key thermochemical parameters.

Data Summary

The following tables summarize the known physicochemical and estimated thermochemical properties of this compound.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.897 - 0.901 g/cm³ (at 20°C) | [1] |

| Boiling Point | 169-170 °C (at 760 mmHg) | |

| Refractive Index | 1.424 - 1.428 | [1] |

Table 2: Estimated Thermochemical Data for this compound

| Thermochemical Property | Symbol | Estimated Value | Unit | Method |

| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔfH° | -387.83 | kJ/mol | Joback Method |

| Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔfG° | -137.22 | kJ/mol | Joback Method |

| Ideal Gas Heat Capacity (298.15 K) | Cp,gas | 215.79 | J/(mol·K) | Joback Method |

Note: The values presented in Table 2 are estimations derived from the Joback group contribution method and should be used with the understanding that they are not experimentally determined.

Methodologies and Protocols

Estimation of Thermochemical Properties: The Joback Method

The Joback method is a group-contribution technique used to predict various thermophysical properties of organic compounds based solely on their molecular structure.[2] It assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

Experimental Protocol (Conceptual for Joback Method):

-

Molecular Structure Decomposition: The first step is to deconstruct the molecule into its constituent functional groups as defined by the Joback method. For this compound (CH₃CH₂CH=CHCH₂COOCH₂CH₃), the groups are:

-

2 x -CH₃ (methyl)

-

3 x -CH₂- (methylene)

-

2 x =CH- (non-ring, double bond)

-

1 x -COO- (ester)

-

-

Summation of Group Contributions: Each functional group has empirically derived numerical contributions for different properties. These contributions are summed according to the specific formulas for each property.

-

Standard Enthalpy of Formation (ΔfH°): ΔfH° (kJ/mol) = 68.29 + Σ (group contributions)

-

Standard Gibbs Free energy of Formation (ΔfG°): ΔfG° (kJ/mol) = 53.88 + Σ (group contributions)

-

Ideal Gas Heat Capacity (Cp,gas): The heat capacity is temperature-dependent and is calculated using a polynomial equation: Cp,gas (J/(mol·K)) = Σa - 37.93 + [Σb + 0.210]T + [Σc - 3.91 x 10⁻⁴]T² + [Σd + 2.06 x 10⁻⁷]T³ where a, b, c, and d are the group contributions for the respective coefficients of the polynomial.

-

Experimental Determination of Thermochemical Properties

The following are standard experimental methods used to determine the thermochemical properties of organic compounds like esters.

1. Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through the measurement of the enthalpy of combustion using oxygen bomb calorimetry .

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the liquid ester is placed in a sample holder (e.g., a crucible) within a high-pressure vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a surplus of pure oxygen.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature change of the calorimeter system (water and bomb), which has a known heat capacity. After applying corrections for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid), the standard enthalpy of combustion (ΔcH°) is determined.

-

Hess's Law Application: The standard enthalpy of formation (ΔfH°) is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2. Ideal Gas Heat Capacity (Cp,gas) and Standard Molar Entropy (S°)

Experimental determination of the ideal gas heat capacity and the standard molar entropy often involves a combination of calorimetry and statistical mechanics based on spectroscopic data.

Experimental Protocol: Calorimetry and Spectroscopy

-

Low-Temperature Heat Capacity Measurement: The heat capacity of the substance in its condensed phase (solid) is measured as a function of temperature from near absolute zero (0 K) up to its boiling point using an adiabatic calorimeter .

-

Enthalpies of Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid transitions, fusion, and vaporization) are measured calorimetrically at the respective transition temperatures.

-

Calculation of Standard Molar Entropy (S°): The standard molar entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to the desired temperature, and adding the entropies of phase transitions (ΔH_transition / T_transition).

-

Spectroscopic Data Acquisition: Infrared (IR) and Raman spectroscopy are used to determine the vibrational frequencies of the molecule.

-

Statistical Mechanics Calculation: The ideal gas heat capacity (Cp,gas) is calculated using statistical mechanics. The total heat capacity is the sum of contributions from translational, rotational, and vibrational degrees of freedom. The vibrational contribution is calculated from the measured vibrational frequencies.

Logical Relationships of Thermochemical Data

The fundamental thermochemical properties are interconnected through the laws of thermodynamics. The Gibbs free energy of formation, which indicates the spontaneity of a formation reaction, is directly related to the enthalpy of formation and the entropy of formation.

Caption: Relationship between key thermochemical properties.

Conclusion

This technical guide provides a summary of the currently available thermochemical data for this compound. While experimentally determined values are scarce, estimation methods like the Joback method offer valuable insights into its thermodynamic properties. The detailed methodologies for both estimation and experimental determination serve as a reference for future research and application. A clear understanding of these properties is essential for professionals in research, development, and chemical engineering to effectively and safely utilize this compound. Further experimental investigation is warranted to validate and refine the estimated data presented herein.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 3-hexenoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Ethyl 3-hexenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound with applications in the flavor and fragrance industry and can be a subject of interest in various research and development settings. This application note details the necessary protocols for sample preparation, GC-MS analysis, and data interpretation.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound (C₈H₁₄O₂), a fatty acid ethyl ester, can be effectively analyzed by this method.[1][2] This application note outlines a validated method for the analysis of this compound, providing researchers with a reliable protocol for their studies.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a direct injection or a liquid-liquid extraction (LLE) is suitable. For solid or complex matrices, headspace sampling or solid-phase microextraction (SPME) is recommended to isolate the volatile analyte.

Protocol: Liquid-Liquid Extraction (LLE)

-

To 1 mL of the liquid sample, add 1 mL of a suitable organic solvent such as hexane or dichloromethane.

-

Add a known concentration of an internal standard. Ethyl heptadecanoate is a suitable choice as it is structurally similar but will not co-elute with this compound.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

GC-MS Instrumentation and Conditions